Ceteth-3

Description

Classification and Chemical Taxonomy of Ceteth-3

This compound is chemically known as polyoxyethylene (3) cetyl ether. wikipedia.org It is classified as a nonionic surfactant and belongs to the broader group of fatty alcohol ethoxylates. wikipedia.orgfishersci.nonih.govmetabolomicsworkbench.org Structurally, this compound is derived from cetyl alcohol and ethylene (B1197577) oxide, characterized by a hydrophobic cetyl group linked to a hydrophilic polyoxyethylene chain containing an average of three ethylene oxide (EO) units. wikipedia.orgfishersci.nonih.gov Its molecular formula is C₂₂H₄₆O₄, with a molecular weight of approximately 374.6 g/mol . nih.govatamankimya.com

In its pure form, this compound typically presents as a white, odorless waxy substance. fishersci.nonih.gov It is considered moderately lipophilic and is insoluble in water. fishersci.no The hydrophilic-lipophilic balance (HLB) value of this compound is approximately 6.7, indicating its suitability as an emulsifier for water-in-oil (W/O) emulsions. metabolomicsworkbench.orgnih.gov

The HLB system, developed by William Griffin in the 1940s, is a numerical scale (typically 0 to 20) used to classify emulsifiers based on their balance between hydrophilic (water-attracting) and lipophilic (oil-attracting) properties. fishersci.no Emulsifiers with lower HLB values are more lipophilic and are effective for water-in-oil emulsions, while those with higher HLB values are more hydrophilic and suitable for oil-in-water emulsions. fishersci.no

Table 1: Representative HLB Values for Ceteareth Series Ethoxylates

| INCI Name | Average Moles of EO | HLB Value | Emulsion Type |

| Ceteareth-3 | 3 | 6.7 nih.gov | W/O metabolomicsworkbench.org |

| Ceteareth-6 | 6 | 10.5 nih.gov | O/W nih.gov |

| Ceteareth-11 | 11 | 13.5 nih.gov | O/W |

| Ceteareth-20 | 20 | 15.2 fishersci.no | O/W metabolomicsworkbench.org |

| Ceteareth-50 | 50 | 18.5 nih.gov | O/W chemspider.com |

Note: HLB values can vary slightly depending on the source and specific composition of the fatty alcohol mixture.

Academic Evolution of Ethoxylated Fatty Alcohol Research

The production of nonionic surfactants, including this compound, involves the chemical process of ethoxylation, where ethylene oxide is added to a hydrophobic compound, typically a fatty alcohol. Increasing the degree of ethoxylation generally enhances the water solubility of the resulting compounds.

Alcohol ethoxylates (AEOs) are high-production-volume nonionic surfactants that have been extensively studied due to their widespread use in various industrial applications. Historically, research in this area has focused on understanding their fundamental properties, including their good detergent and emulsifying capabilities, insensitivity to water hardness, and compatibility with other surfactants, allowing their use as co-surfactants.

A significant shift in academic research has involved the increased focus on AEOs as replacements for alkylphenol polyethoxylates (APEOs), driven by considerations of lower toxicity and improved biodegradability of AEOs. Contemporary studies continue to investigate the environmental presence and degradation pathways of AEOs in various matrices, such as river sediments and water samples.

Methodological Paradigms in Contemporary Surfactant Studies

The study of this compound and other ethoxylated fatty alcohols employs a range of sophisticated methodological paradigms to characterize their physicochemical properties and understand their behavior in solution. A primary focus in surfactant research is the determination of the Critical Micelle Concentration (CMC). The CMC is defined as the minimum concentration of a surfactant at which micelles spontaneously begin to form in a solution. Above the CMC, any additional surfactant added to the system contributes to micelle formation.

Common techniques for determining CMC include:

Surface Tension Measurements: Methods such as the Wilhelmy plate method and the drop weight method are widely used, as surface tension undergoes a rapid change at the CMC.

Conductivity Measurements: Changes in conductivity can indicate micelle formation, as the aggregation of ionic head groups into micelles alters the solution's electrical properties.

Turbidity and Light Scattering: The formation of micelles, which are aggregates of surfactant molecules, can lead to changes in the turbidity or light scattering properties of the solution. Dynamic Light Scattering (DLS) is also employed to assess micelle size and distribution.

Fluorescence Spectroscopy: This technique can be used by observing changes in the fluorescence spectrum of a probe molecule that partitions into the hydrophobic core of micelles upon their formation.

Beyond CMC, research also delves into the thermodynamic properties of these surfactants, such as the Gibbs free energy, enthalpy, and entropy associated with the processes of adsorption at interfaces and micellization in bulk solution. These studies help elucidate the driving forces behind surfactant self-assembly. Factors influencing CMC and micellization include the length of the alkyl chain (hydrophobic tail), the degree of ethoxylation (hydrophilic head group size), the presence of electrolytes, and temperature.

For the analysis and quantification of alcohol ethoxylates in complex samples, advanced analytical methods are employed. These include liquid chromatography-mass spectrometry (LC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with solid-phase extraction (SPE) for sample preparation and derivatization techniques to enhance detection. These methods allow for the simultaneous measurement of various ethoxymers, providing detailed insights into the composition and environmental fate of these compounds.

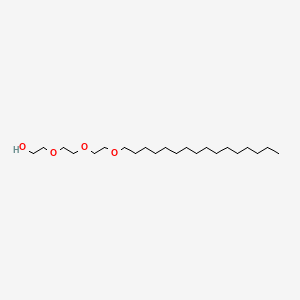

Structure

2D Structure

Properties

CAS No. |

4484-59-7 |

|---|---|

Molecular Formula |

C22H46O4 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

2-[2-(2-hexadecoxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C22H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-21-26-22-20-25-18-16-23/h23H,2-22H2,1H3 |

InChI Key |

FSVRFCBLVIJHQY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCO |

Origin of Product |

United States |

Fundamental Physicochemical Principles and Interfacial Behavior of Ceteth 3

Thermodynamics of Micellization and Critical Micelle Concentration (CMC) Investigations

The formation of micelles, spherical or cylindrical aggregates of surfactant molecules in a solvent, is a hallmark of surfactant behavior and a thermodynamically driven process. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it marks the point at which the surfactant's properties, such as surface tension and detergency, change dramatically. For nonionic surfactants like Ceteth-3, the CMC is influenced by factors such as the length of the hydrophobic alkyl chain and the number of ethylene (B1197577) oxide units in the hydrophilic chain.

The thermodynamics of micellization can be described by the Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. This is governed by the equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. The Gibbs free energy is further composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:

ΔG°mic = ΔH°mic - TΔS°mic

While specific experimental data for this compound is limited, the CMC can be estimated based on trends observed for the C16Em homologous series. Generally, for a fixed alkyl chain length (C16), the CMC increases with an increasing number of ethylene oxide units due to the increased hydrophilicity of the head group.

Interactive Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Units |

| IUPAC Name | 2-[2-(2-hexadecoxyethoxy)ethoxy]ethanol | - |

| Molecular Formula | C22H46O4 | - |

| Molecular Weight | 374.6 | g/mol |

| Critical Micelle Concentration (CMC) | Unavailable | mol/L |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Unavailable | kJ/mol |

| Standard Enthalpy of Micellization (ΔH°mic) | Unavailable | kJ/mol |

| Standard Entropy of Micellization (ΔS°mic) | Unavailable | J/mol·K |

Interfacial Tension Reduction Mechanisms at Heterogeneous Interfaces

A primary function of surfactants like this compound is their ability to reduce the interfacial tension between two immiscible phases, such as oil and water or air and water. This is achieved by the adsorption of surfactant molecules at the interface. The amphiphilic nature of this compound drives the hydrophobic cetyl tail to orient away from the aqueous phase and into the non-polar phase (e.g., oil or air), while the hydrophilic polyoxyethylene head remains in the aqueous phase.

This molecular arrangement at the interface disrupts the cohesive forces between the molecules of the bulk phases, thereby lowering the energy required to create a new interface, which manifests as a reduction in interfacial tension. The extent of this reduction is dependent on the surfactant concentration, reaching its maximum effect at and above the CMC. At this point, the interface is saturated with surfactant monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the interfacial tension. philadelphia.edu.jokinampark.com

The effectiveness of a surfactant in reducing interfacial tension is also related to its molecular structure. For polyoxyethylene alkyl ethers, the cross-sectional area of the hydrophilic head group and the length of the hydrophobic tail play significant roles in the packing of the molecules at the interface.

Adsorption Kinetics and Equilibrium at Liquid-Liquid and Solid-Liquid Interfaces

The process of interfacial tension reduction is governed by the adsorption of surfactant molecules at the interface, which involves both kinetic and equilibrium aspects. The rate at which this compound molecules migrate from the bulk solution to an interface is a dynamic process. Initially, at a fresh interface, the adsorption rate is primarily controlled by the diffusion of monomers from the bulk to the subsurface layer, followed by their transfer to the interface.

The kinetics of adsorption can often be described by models such as the pseudo-first-order and pseudo-second-order kinetic models. The equilibrium state of adsorption is described by adsorption isotherms, which relate the amount of surfactant adsorbed per unit area of the interface to its concentration in the bulk solution at a constant temperature. Common isotherm models include:

Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites.

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

For nonionic surfactants like this compound, adsorption at a hydrophilic solid surface (like silica) can occur through hydrogen bonding between the ether oxygens of the polyoxyethylene chain and the surface hydroxyl groups. nih.gov At a hydrophobic surface, the adsorption is primarily driven by the hydrophobic interaction between the alkyl chain of the surfactant and the surface. The adsorption process is often cooperative, involving lateral interactions between the adsorbed surfactant molecules. nih.gov

Self-Assembly and Aggregate Morphologies in Aqueous Solutions

Above the critical micelle concentration, this compound molecules self-assemble in aqueous solutions to form various aggregate structures. The morphology of these aggregates is primarily determined by the balance between the hydrophobic and hydrophilic portions of the surfactant molecule, which can be conceptualized using the critical packing parameter (CPP). The CPP is defined as:

CPP = v / (a0 * lc)

where v is the volume of the hydrophobic chain, a0 is the optimal headgroup area at the aggregate-water interface, and lc is the length of the hydrophobic chain.

The value of the CPP can predict the geometry of the resulting aggregates:

CPP ≤ 1/3: Spherical micelles

1/3 < CPP ≤ 1/2: Cylindrical or rod-like micelles

1/2 < CPP ≤ 1: Vesicles or bilayers

CPP > 1: Inverted micelles (in non-polar solvents)

For polyoxyethylene alkyl ethers, an increase in the length of the hydrophilic polyoxyethylene chain leads to a larger effective headgroup area (a0), which generally favors the formation of spherical micelles. Conversely, a shorter polyoxyethylene chain, as in this compound, would result in a smaller headgroup area, potentially favoring the formation of more elongated or cylindrical micelles, or even other phases, depending on concentration and temperature.

Solubilization Capacity and Mechanisms for Hydrophobic Compounds

One of the most valuable properties of surfactants in micellar form is their ability to solubilize poorly water-soluble substances, a process known as micellar solubilization. The hydrophobic cores of this compound micelles provide a microenvironment that can accommodate non-polar molecules, effectively increasing their apparent solubility in the aqueous medium.

The location of the solubilized molecule (solubilizate) within the micelle depends on its polarity:

Non-polar compounds: Are typically incorporated into the hydrophobic core of the micelle.

Amphiphilic compounds: Tend to be oriented with their hydrophobic part in the core and their hydrophilic part in the palisade layer, among the surfactant headgroups.

Polar compounds: May be adsorbed at the micelle-water interface.

The solubilization capacity is influenced by the size and number of micelles in the solution, which in turn depends on the surfactant's molecular structure. A larger hydrophobic core, resulting from a longer alkyl chain, generally leads to a higher solubilization capacity for non-polar compounds. The nature of the hydrophilic group also plays a role, as it can influence the size and shape of the micelles. The solubilization power of polyoxyethylene-type non-ionic surfactants is known to be significant, making them effective for incorporating oils and other hydrophobic active ingredients into aqueous formulations. phexcom.com

Colloidal Science and Stabilization Mechanisms of Ceteth 3 in Disperse Systems

Role in Emulsion Formation and Stability: Theoretical and Experimental Analyses

In emulsion systems, Ceteth-3 acts as an emulsifying agent, facilitating the mixing of immiscible liquids like oil and water atamanchemicals.comnih.gov. It achieves this by lowering the interfacial tension between the two phases, thereby reducing the energy required for droplet formation atamanchemicals.comnih.gov. Once droplets are formed, this compound molecules adsorb at the oil-water interface, creating an interfacial film that provides a physical barrier against coalescence oup.com.

The stability of emulsions stabilized by this compound can be understood through theoretical frameworks such as the DLVO (Derjaguin-Landau-Verwey-Overbeek) theory and the concept of steric stabilization. While DLVO primarily addresses electrostatic interactions, steric stabilization, which is highly relevant for nonionic surfactants like this compound, involves the repulsive forces generated by the overlapping of adsorbed polymer layers on approaching droplets researchgate.netbyk.com.

Experimentally, the efficacy of this compound in emulsion formation and stability is often assessed by measuring droplet size distribution, creaming index, and stability against various stress conditions (e.g., temperature changes, centrifugation) researchgate.netpsu.educore.ac.uk. For instance, studies might show that increasing this compound concentration up to an optimal point leads to smaller, more uniformly sized droplets and enhanced emulsion stability, as illustrated in a hypothetical data table:

Table 1: Influence of this compound Concentration on Emulsion Droplet Size and Stability

| This compound Concentration (% w/w) | Average Droplet Size (µm) | Polydispersity Index (PDI) | Creaming Index (24h) |

| 0.5 | 15.2 | 0.45 | 75% |

| 1.0 | 8.7 | 0.32 | 40% |

| 2.0 | 3.1 | 0.21 | 15% |

| 3.0 | 3.0 | 0.20 | 12% |

| 4.0 | 3.5 | 0.25 | 18% |

Note: Hypothetical data illustrating trends often observed in surfactant-stabilized emulsions.

This hypothetical data demonstrates that an optimal concentration of this compound (around 2-3% w/w) results in the smallest droplet size and lowest creaming index, indicating improved emulsion stability researchgate.netpsu.edu.

Mechanisms of Steric Stabilization in Dispersions

Steric stabilization is a key mechanism by which this compound prevents the aggregation of dispersed particles or droplets researchgate.netbyk.com. The polyoxyethylene (PEG) chains of this compound, being hydrophilic, extend into the continuous aqueous phase when the surfactant is adsorbed at an interface byk.com. As two this compound-coated droplets or particles approach each other, these extended polymer chains begin to overlap byk.com. This overlapping leads to two main effects:

Osmotic Repulsion : The increased concentration of polymer segments in the overlap region creates a localized osmotic pressure gradient, drawing solvent into this region and pushing the particles apart byk.com.

Entropic Repulsion : The confinement of the polymer chains in the overlap region reduces their conformational freedom, leading to a decrease in entropy. The system responds by increasing the distance between particles to maximize the entropy of the polymer chains, thus generating a repulsive force byk.com.

The effectiveness of steric stabilization is influenced by the length and density of the adsorbed polymer chains, as well as the solvent quality. Longer and denser PEG chains generally provide more robust steric barriers byk.com.

Influence on Droplet/Particle Size Distribution and Phase Behavior

This compound significantly influences the droplet or particle size distribution within disperse systems. By effectively reducing interfacial tension during the emulsification process, it allows for the formation of smaller droplets or the dispersion of finer particles researchgate.netpsu.edu. A narrower size distribution (lower polydispersity index) is generally indicative of a more stable emulsion, as it reduces the likelihood of destabilization mechanisms like Ostwald ripening, where smaller droplets dissolve and diffuse to larger ones researchgate.netpsu.edumdpi.com.

Table 2: Effect of this compound on Droplet Size Distribution (Hypothetical Data)

| This compound Concentration (% w/w) | D pcc.euatamanchemicals.com (Volume Mean Diameter, µm) | D(v, 0.5) (Median Diameter, µm) | Polydispersity Index (PDI) |

| 1.0 | 8.5 | 6.2 | 0.35 |

| 2.0 | 3.2 | 2.8 | 0.21 |

| 3.0 | 3.1 | 2.7 | 0.20 |

Note: Hypothetical data demonstrating the impact of this compound on reducing mean droplet size and polydispersity.

Interaction with Solid Particulate Matter in Suspensions

In suspensions, this compound can act as a wetting agent and dispersant for solid particulate matter atamanchemicals.commedmuv.com. Poorly wettable solids tend to clump together, making uniform dispersion difficult medmuv.com. This compound adsorbs onto the surface of these solid particles, reducing the interfacial tension between the solid and the liquid dispersion medium, thereby promoting better wetting and dispersion medmuv.com.

The adsorption of this compound on solid surfaces can also provide steric stabilization, preventing the flocculation and sedimentation of particles byk.comsrmist.edu.in. By forming a protective layer, it minimizes direct particle-particle contact and the attractive forces (e.g., van der Waals forces) that lead to aggregation byk.commedmuv.com. This results in a more homogeneous and stable suspension, where particles remain suspended for longer periods and are easily redispersible if sedimentation occurs srmist.edu.inamazonaws.com.

Rheological Properties of this compound Containing Systems: Viscosity and Flow Characteristics

The presence of this compound significantly influences the rheological properties of disperse systems, including their viscosity and flow characteristics atamanchemicals.comlmsinstruments.co.thmdpi.com. In emulsions and suspensions, this compound can modify the continuous phase viscosity and the interactions between dispersed droplets or particles, leading to changes in flow behavior.

Table 3: Rheological Properties of a this compound Stabilized Emulsion (Hypothetical Data)

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 15.5 |

| 1.0 | 8.2 |

| 10.0 | 3.1 |

| 100.0 | 1.2 |

Note: Hypothetical data illustrating shear-thinning behavior typical of many surfactant-stabilized emulsions.

This shear-thinning behavior is crucial for product formulation, ensuring both stability during storage and appropriate flow during application lmsinstruments.co.thmdpi.com.

Interactions of Ceteth 3 with Diverse Chemical Systems and Materials

Synergistic and Antagonistic Effects with Co-surfactants

Ceteth-3, as a nonionic surfactant, exhibits notable synergistic effects when combined with co-surfactants, particularly anionic ones. It is known to act as a rheology modifier, improving the consistency of washing preparations by facilitating the formation of mixed micelles ontosight.ai. This phenomenon is also observed with other members of the Ceteareth family, such as Ceteareth-10 and Ceteareth-25, which form mixed micelles with other surfactants to modify rheological properties and stabilize foam nih.govgoogle.com.

The formation of mixed micelles is a key aspect of these synergistic interactions. Mixed micelles can lead to a reduction in the critical micelle concentration (CMC) of the surfactant system, which can enhance properties like solubilization and emulsification ljmu.ac.uk. Surfactant mixtures, especially those involving nonionic surfactants like this compound, are frequently employed as emulsifiers in various formulations due to their biocompatibility and low CMC values mdpi.com. The application of secondary surfactants, including nonionics, can synergistically improve foaming, foam stability, and rheology-building properties, while also enhancing the mildness of a formulation rsc.orgspecialchem.com. For instance, Ceteareth-25, when co-formulated with Ceteth-6, creates complementary emulsifier pairs that yield emulsions with high stability and a bright appearance nih.gov.

While the primary literature highlights synergistic interactions leading to enhanced performance, general discussions on co-surfactants suggest the potential for both synergistic and antagonistic effects depending on the specific chemical structures and concentrations involved tandfonline.com. However, specific antagonistic effects directly attributed to this compound in combination with particular co-surfactants are not extensively detailed in the current research findings. The emphasis remains on its beneficial synergistic contributions to formulation stability and rheology.

Table 1: Synergistic Effects of this compound (and related Ceteareth compounds) with Co-surfactants

| Effect Category | Observed Impact | Related Mechanism | Supporting Ceteareth Compounds |

| Rheology Modification | Improves consistency in washing preparations ontosight.ai | Formation of mixed micelles with anionic surfactants ontosight.ai | This compound, Ceteareth-10, Ceteareth-25 ontosight.ainih.govgoogle.com |

| Foam Stabilization | Stabilizes and improves foam quality ontosight.ai | Interaction with anionic surfactants ontosight.ai | This compound, Ceteareth-25 ontosight.aigoogle.com |

| Emulsion Stability | Promotes formation of intimate mixtures between immiscible liquids ontosight.ai | Modifies interfacial tension ontosight.ai | This compound ontosight.ai |

| Overall Formulation Performance | Enhances emulsifying and dispersing properties nih.gov | Mixed micelle formation, reduced CMC nih.govljmu.ac.ukmdpi.com | Ceteareth-10, Ceteareth-25 nih.govnih.gov |

Interactions with Synthetic and Natural Polymers: Adsorption and Conformational Changes

This compound is a polyethylene (B3416737) glycol (PEG) ether of cetyl alcohol ontosight.ai. PEGs are a class of polymers known for their flexibility and mobility, and their interactions with other molecules, including polymers, are well-documented acs.org. While direct, detailed studies on the specific adsorption isotherms or conformational changes induced by this compound on synthetic and natural polymers are not explicitly detailed in the provided search results, its chemical nature as an amphiphilic PEG derivative allows for inferences based on general polymer-surfactant interaction principles.

Polymer adsorption on surfaces is a complex process involving the transport of polymer molecules to the surface, their attachment, and subsequent unfolding or conformational changes nih.gov. This adsorption can be influenced by factors such as the polymer's type, molar mass, concentration, and the solvent quality nih.gov. The presence of surfactants like this compound can influence the behavior of polymeric systems. For instance, a related compound, PPG-8-Ceteth-20, is noted to form network structures through interactions between surfactants and polymers in emulsifier complexes, suggesting a capacity for such interactions within the Ceteth family gattefosse.com.

In the broader context of drug formulations, polymers are frequently utilized to inhibit drug crystallization and maintain supersaturation, with the effectiveness often depending on the polymer-drug interaction tandfonline.comnih.gov. While this compound itself is an excipient used to improve solubility and bioavailability of active ingredients in drug formulations ontosight.ai, the direct mechanisms of its interaction with specific polymers in this context, beyond its role as an emulsifier, are not explicitly detailed as involving adsorption or conformational changes of the polymers themselves. However, as an emulsifier, this compound helps in stabilizing formulations that may contain various polymeric components.

Influence on the Dispersion and Stabilization of Inorganic Colloids

This compound functions as an emulsifying agent and surfactant, properties crucial for the dispersion and stabilization of inorganic colloids ontosight.ai. Emulsifiers facilitate the intimate mixing of immiscible liquids by reducing interfacial tension ontosight.ai. This principle extends to the stabilization of solid particles within liquid media, a key aspect of colloidal systems.

The Ceteareth family, to which this compound belongs, demonstrates a significant capacity for stabilizing dispersed systems. For example, Ceteareth-25 is recognized as an effective protective colloid that stabilizes various dispersed systems and can be effectively combined with other emulsifiers nih.gov. Research has shown Ceteareth-25's utility in the synthesis of inorganic nanoparticles. In the production of tungsten trioxide (WO3) nanoparticles, Ceteareth-25 was used as an additive, influencing the resulting particle size and optical properties. This indicates that Ceteth-type surfactants can regulate particle size and passivate active surface sites during the precipitation process of nanoparticles, contributing to their stability and desired characteristics.

Furthermore, the direct mention of "propylene glycol this compound" as an ingredient in a sunscreen product containing a metal oxide or dispersion underscores the practical application of this compound derivatives in stabilizing inorganic particulate systems, such as those found in sunscreens. The general principle of stabilizing colloidal dispersions of metal oxide particles, either through electrical double layer interactions or the presence of specific ions, is a fundamental aspect of colloid science, and surfactants like this compound contribute to achieving such stability.

Table 2: Influence of Ceteareth Compounds on Inorganic Colloids

| Ceteareth Compound | Colloidal System | Observed Influence | Reference |

| This compound (derivative) | Metal Oxide Dispersion (in sunscreen) | Component in product comprising dispersion | |

| Ceteareth-25 | Tungsten Trioxide (WO3) Nanoparticles | Influenced particle size and optical properties | |

| Ceteareth-25 | Dispersed Systems | Acts as an effective protective colloid, stabilizes systems | nih.gov |

Effects on Crystallization Processes and Crystal Morphology

This compound, as an emulsifier and stabilizer, can indirectly influence crystallization processes and potentially crystal morphology within formulations. While direct studies specifically on this compound's impact on crystal habit modification are limited in the provided results, the broader class of surfactants and emulsifiers, including other Ceteareth compounds, are known to play a role in controlling crystallization.

Emulsifiers, stabilizers, and thickeners in general formulations can have a positive impact on reducing re-crystallization. This suggests that this compound, in its role as an emulsifier, could contribute to the kinetic stability of supersaturated solutions by hindering crystal growth or nucleation. Nonionic surfactants, closely related to this compound, have been demonstrated to prevent crystallization in certain systems. For instance, Ceteth-20 was shown to prevent the crystallization of N-Octyl-D-gluconamide hydrogels over several months, thereby enhancing their lifetime stability. This indicates that Ceteth-type surfactants can interact with crystallizing substances to inhibit or delay the formation of solid crystalline phases.

Additives, including surfactants and polymers, are widely used to inhibit nucleation and crystal growth in various solutions, including drug formulations nih.gov. These additives can modify crystal habit through mechanisms such as preferential adsorption to fast-growing crystal faces rsc.org. Polymers, for example, can retard crystallization by increasing the viscosity of the medium, thereby slowing down migration and hindering nucleation, or by acting as protective colloids to prevent the aggregation of fine crystals. While this compound is not a polymer, its polyoxyethylene chain gives it polymeric characteristics that could contribute to similar protective effects. The ability of additives to influence crystal morphology is also evident in techniques like spherical crystallization, where the presence of additives can lead to the formation of agglomerated particles with improved properties specialchem.com.

Table 3: General Effects of Surfactants/Polymers on Crystallization

| Effect Category | Mechanism/Observation | Relevant Compounds/Systems | Reference |

| Crystallization Inhibition | Reduces re-crystallization in formulations | Emulsifiers, stabilizers, thickeners (general) | |

| Nucleation/Growth Inhibition | Inhibits nucleation and crystal growth | Surfactants, polymers (general) | rsc.orgnih.gov |

| Crystal Habit Modification | Preferential adsorption to fast-growing faces | Crystal growth inhibitors (general surfactants) | rsc.org |

| Lifetime Stability Enhancement | Prevents crystallization over extended periods | Nonionic surfactants (e.g., Ceteth-20) in hydrogels |

Advanced Analytical Methodologies for Ceteth 3 Research

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental for identifying the chemical structure of Ceteth-3 and quantifying its components or related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool for the structural elucidation of organic compounds like this compound. numberanalytics.comlehigh.edu It provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For ethoxylated compounds, NMR can differentiate between the protons and carbons of the hydrophobic alkyl chain (cetyl group) and the hydrophilic polyoxyethylene chain. This allows for the determination of the average degree of ethoxylation (the "3" in this compound) and the identification of unreacted starting materials or by-products. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, revealing their vibrational modes and characteristic functional groups. numberanalytics.comlehigh.edu For this compound, IR spectra would typically show strong absorption bands corresponding to the C-H stretching vibrations from the alkyl chains, C-O-C stretching from the ether linkages in the polyoxyethylene chain, and O-H stretching from the terminal hydroxyl group. arkat-usa.org These characteristic fingerprints are crucial for confirming the presence of this compound and for detecting the presence or absence of specific functional groups related to impurities or degradation products. jcu.edu.au

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV-Vis radiation by molecules, providing information about their electronic transitions. numberanalytics.comlehigh.edu While this compound itself, being a saturated fatty alcohol ethoxylate, does not possess strong chromophores in the UV-Vis region, this technique can be used for quantitative analysis of formulations containing this compound if other chromophoric components are present. jcu.edu.auservice.gov.uk It can also be employed indirectly, for instance, as a detector in liquid chromatography systems for components that do absorb in this region. jcu.edu.au

Chromatographic Separations and Mass Spectrometry for Component Analysis

Chromatographic techniques coupled with mass spectrometry are essential for separating the complex mixture that constitutes this compound and identifying its individual components, as well as for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for the separation and identification of non-volatile and thermally labile components within this compound. Given that this compound is a mixture of ethoxylates with varying chain lengths, LC-MS can resolve these oligomers and provide their molecular weights and structural information through mass spectral fragmentation patterns. This is particularly useful for characterizing the distribution of ethylene (B1197577) oxide units and for detecting polar impurities. For instance, LC-MS has been utilized in inter-laboratory comparisons for the determination of surfactants in wastewaters, which can include ethoxylated compounds like this compound. nih.gov

Example LC-MS Data (General Surfactant Analysis): While specific LC-MS data for this compound is limited in the provided search results, a study on surfactants in wastewater mentioned LC-MS analysis with specific top peaks. These peaks, while not exclusively for this compound, illustrate the type of mass spectral information obtained for ethoxylated compounds. nih.gov

| m/z | Relative Intensity (%) |

| 90 | 100 |

| 133 | 60 |

| 151 | 35 |

| 195 | 20 |

| 463 | 20 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile or semi-volatile components. While this compound itself might require derivatization to increase its volatility for GC analysis, GC-MS is invaluable for identifying and quantifying residual starting materials (e.g., unreacted cetyl alcohol) or volatile impurities. jcu.edu.auirjmets.com The combination of chromatographic separation with mass spectrometry provides robust identification through characteristic fragmentation patterns. chromatographyonline.comnih.govmdpi.cominnovareacademics.in

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique widely used for the quantitative analysis of components in complex mixtures. jcu.edu.au When coupled with appropriate detectors (e.g., refractive index detector for non-chromophoric compounds, or UV-Vis if impurities absorb), HPLC can be used to determine the purity of this compound and the distribution of its ethoxylate oligomers. service.gov.uk

Surface and Interfacial Tension Measurement Techniques

As a surfactant, this compound's primary function is to reduce surface and interfacial tension. Measuring these properties is crucial for understanding its performance in various applications.

Du Noüy Ring Method and Wilhelmy Plate Method: These are standard tensiometric techniques used to measure the static surface tension of this compound aqueous solutions and its interfacial tension against immiscible liquids (e.g., oil). ucm.esprotechanalytical.comresearchgate.netslideshare.net Both methods involve measuring the force required to detach a ring or a plate from the liquid surface or interface. The reduction in surface tension by this compound is indicative of its concentration at the air-liquid or liquid-liquid interface, which is directly related to its emulsifying, wetting, and foaming capabilities. researchgate.net These measurements are critical for evaluating the efficiency and effectiveness of this compound as a surfactant in formulations. ucm.esprotechanalytical.com

Light Scattering Methods for Aggregate Size and Structure Determination

This compound, being a surfactant, can form micelles or other aggregates in solution above its critical micelle concentration (CMC). Light scattering techniques are essential for characterizing these structures.

Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic size and size distribution of particles or aggregates in solution, such as this compound micelles. unchainedlabs.comeurofinsdiscovery.com It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. Smaller particles diffuse faster, leading to rapid intensity fluctuations, while larger particles diffuse slower, causing slower fluctuations. unchainedlabs.com DLS provides valuable information on the average micelle size and polydispersity, which are critical parameters influencing the stability and performance of this compound in formulations. researchgate.net

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light at various angles. unchainedlabs.comeurofinsdiscovery.com This technique can be used to determine the absolute molecular weight of aggregates (e.g., micellar molecular weight) and, from angular dependence, the radius of gyration (Rg). researchgate.netlcms.cz Comparing the hydrodynamic radius (from DLS) with the radius of gyration (from SLS) can provide insights into the shape and density of the formed aggregates (e.g., spherical, rod-like, or random coil). lcms.cz Both DLS and SLS are vital for monitoring aggregation and stability in this compound solutions. eurofinsdiscovery.comscience.gov

Calorimetric Approaches for Investigating Energetic Aspects of Interactions

Calorimetric techniques provide thermodynamic insights into the interactions and phase behavior of this compound.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat absorbed or released during molecular interactions at a constant temperature. nih.govyork.ac.ukbioprocessonline.com For this compound, ITC can be used to study its interactions with other components in a formulation, such as active pharmaceutical ingredients or other surfactants. This technique yields thermodynamic parameters, including enthalpy change (ΔH), entropy change (ΔS), and the binding constant (K), providing a comprehensive understanding of the driving forces behind these interactions. nih.govyork.ac.ukmedcraveonline.com

Theoretical and Computational Studies of Ceteth 3 Molecular Behavior

Molecular Dynamics Simulations of Ceteth-3 Aggregates and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a computational technique used to model the time evolution of a system of interacting particles by integrating their equations of motion wustl.educhalmers.se. This method provides a detailed microscopic view of molecular movements and interactions over time, allowing for the calculation of equilibrium and transport properties chalmers.se. For amphiphilic molecules like this compound, MD simulations are invaluable for investigating their self-assembly into various aggregates, such as micelles or vesicles, and their behavior at interfaces.

Investigate Micellization: Simulate the spontaneous formation of micelles above the critical micelle concentration (CMC), observing the aggregation number, micelle shape (e.g., spherical, rod-like), and the packing of this compound molecules within the micellar core and at the surface.

Analyze Interfacial Behavior: Study the adsorption of this compound at various interfaces, such as air-water or oil-water interfaces, to understand its emulsifying and stabilizing properties. This would involve examining the orientation of this compound molecules at the interface and the interfacial tension.

Assess Aggregate Stability: Evaluate the stability of this compound aggregates under varying conditions of temperature, concentration, and the presence of other solutes, providing insights into their structural integrity and dynamic exchange.

The computational cost of all-atom MD simulations can be significant for large systems or long timescales ucl.ac.uk. However, the detailed atomic-level information obtained offers profound insights into the fundamental forces governing this compound's aggregation and interfacial activity.

Density Functional Theory (DFT) Applications for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems, including atoms and molecules wikipedia.org. DFT offers a balance of speed and accuracy, making it a powerful tool for elucidating the electronic nature of molecular interactions with high precision mdpi.comcolumbia.edu.

For this compound, DFT could be applied to understand its fundamental electronic properties and specific molecular interactions, particularly at a smaller scale where quantum effects are significant. While direct studies on this compound using DFT are not commonly reported, the method's general applications highlight its potential relevance:

Intermolecular Interactions: Quantify the strength and nature of interactions between individual this compound molecules, or between this compound and solvent molecules (e.g., water), or other components in a formulation. This includes hydrogen bonding, van der Waals forces, and electrostatic interactions, which are critical for self-assembly wikipedia.org.

Electronic Properties: Calculate electronic properties such as molecular orbital energies, charge distribution, and dipole moments. These properties influence this compound's reactivity, solubility, and interaction with polar and nonpolar environments.

Adsorption Energies: Investigate the adsorption of this compound onto specific surfaces at an atomic level, providing insights into its interaction mechanisms with materials.

DFT's ability to provide chemically accurate descriptions of electronic structures makes it complementary to classical MD simulations, particularly for understanding the driving forces behind specific molecular recognition or interaction events involving this compound.

Coarse-Grained Modeling for Self-Assembly and Phase Transitions

Coarse-grained (CG) modeling is a computational approach that simplifies the representation of molecules by grouping several atoms into a single "bead" or pseudo-atom ucl.ac.ukcecam.org. This reduction in the number of degrees of freedom allows for the simulation of much larger systems over significantly longer timescales compared to all-atom MD simulations, making it particularly suitable for studying complex self-assembly processes and phase transitions ucl.ac.ukcecam.org.

For this compound, a CG model could effectively capture its amphiphilic nature by representing the hydrophobic alkyl chain and the hydrophilic ethoxylate chain as distinct coarse-grained beads. The application of CG models to other surfactants and polymers demonstrates their capability to reproduce experimental self-assembly behaviors and phase diagrams ucl.ac.ukrsc.org.

Large-Scale Self-Assembly: Simulate the formation of large-scale aggregates, such as micelles, vesicles, or even more complex liquid crystalline phases (e.g., lamellar, hexagonal), and observe their evolution over microseconds to milliseconds. This is crucial for understanding the macroscopic behavior of this compound in solution.

Phase Behavior Studies: Construct phase diagrams of this compound in aqueous solutions, identifying critical concentrations and temperatures at which transitions between different aggregate morphologies occur. This can involve varying concentration to observe transitions from spherical micelles to rod-like micelles or even to lamellar or hexagonal phases.

Interaction with Macromolecules: Investigate the interaction of this compound aggregates with larger molecules, such as polymers or proteins, which is relevant in many practical applications.

Dynamics of Aggregate Formation: Study the kinetics of self-assembly, including the nucleation and growth of aggregates, which are often too slow to be observed with all-atom MD.

The development of accurate CG models requires careful parametrization against experimental data or all-atom simulations to ensure they reliably reproduce the underlying molecular interactions. Despite the reduced detail, CG simulations provide valuable insights into the emergent properties of this compound systems at mesoscopic scales.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Characterization

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that establishes mathematical relationships between the molecular structure of compounds and their physicochemical properties researchgate.netresearchgate.netnih.gov. By converting chemical structures into numerical descriptors, QSPR models can predict properties even before a compound is synthesized, facilitating efficient material design and selection nih.gov.

For this compound, QSPR modeling offers a powerful approach for predicting various properties based on its molecular structure, particularly considering the influence of the alkyl chain length and the degree of ethoxylation (average number of ethylene (B1197577) oxide units). While no specific QSPR models for this compound were found, the general principles apply directly.

Prediction of Physicochemical Properties: Develop models to predict properties such as critical micelle concentration (CMC), solubility in different solvents, partitioning coefficients (e.g., logP), surface tension, and emulsifying power. These properties are directly influenced by the balance between the hydrophobic and hydrophilic parts of the this compound molecule.

Influence of Ethoxylation: Investigate how variations in the number of ethylene oxide units (e.g., Ceteth-1, Ceteth-5, Ceteth-10) impact the properties of the series. QSPR models can quantify this relationship, allowing for the prediction of properties for Ceteth-X compounds without extensive experimental synthesis and testing.

Structure-Property Relationships for Performance: Establish correlations between structural descriptors and performance attributes in specific applications, such as detergency, wetting, or solubilization capacity.

Virtual Screening and Optimization: Utilize QSPR models to virtually screen different Ceteth derivatives or related ethoxylated fatty alcohols to identify optimal structures for desired properties, thereby reducing the need for extensive experimental work.

QSPR models typically rely on a dataset of known structures and their corresponding properties to train and validate the models. The accuracy and predictive power of a QSPR model depend on the quality of the input data and the chosen molecular descriptors and statistical methods (e.g., multiple linear regression, artificial neural networks) researchgate.netplos.org.

Environmental Fate and Degradation Pathways of Ceteth 3: Academic Perspectives

Biodegradation Mechanisms and Kinetics in Environmental Compartments

Biodegradation is a primary mechanism for the removal of organic chemicals from various environmental compartments, including freshwater, soil, and sewage treatment plants. This process involves the breakdown of a chemical by biological means, primarily microorganisms, into simpler inorganic molecules such such as carbon dioxide (CO2), water (H2O), and biomass, a process known as ultimate biodegradation. ecetoc.orgmdpi.com Primary biodegradation refers to the alteration of the chemical structure of a compound, often leading to a loss of its characteristic properties. mdpi.com

The kinetics of biodegradation can be described mathematically, with common models including first-order kinetics or more complex bi-phasic kinetics, depending on factors like the chemical's concentration and environmental conditions. ecetoc.orgeuropa.euresearchgate.net Key environmental factors influencing biodegradation rates include pH, temperature, redox potential, the availability of growth factors and nutrients, the presence of other substrates, and the abundance of degradative organisms. ecetoc.orgoecd.org Anaerobic processes also play a role in certain environments, though standardized test methods are less established compared to aerobic processes. ecetoc.org

Abiotic Degradation Studies: Photolysis and Hydrolysis

Abiotic degradation processes, primarily photolysis and hydrolysis, contribute to the transformation and removal of chemicals from the environment without direct biological intervention. up.ptencyclopedia.pub

Photolysis: This process involves the breakdown of chemical bonds by light, predominantly in the ultraviolet (UV) range. up.ptencyclopedia.pub Photolysis can occur in the atmosphere (gas phase, aerosols, fog/cloud droplets), surface waters (dissolved phase or particle-water interface), and terrestrial environments (plant and soil/mineral surfaces). up.pt The rate of photolysis in surface waters is influenced by light intensity at the air-water interface, transmittance through this interface, and light attenuation through the water column. up.pt While photolysis can significantly contribute to the degradation of some chemicals, its effectiveness depends on the chemical's ability to absorb light at environmentally relevant wavelengths. up.pt

Hydrolysis: Hydrolytic reactions typically involve the insertion of an oxygen atom into a molecule, leading to the loss of a molecular component. up.pt The rates of hydrolysis are influenced by the temperature and pH of the aqueous medium, with rates generally increasing with higher temperatures and at extreme pH values. up.ptencyclopedia.pub Ester bonds, for instance, are highly susceptible to hydrolysis. up.pt Hydrolysis can also be a key degradation mechanism for polymers containing water-sensitive groups in their backbone, leading to chain scission and reduction in molecular weight. mdpi.comencyclopedia.pub

Specific studies detailing the photolytic or hydrolytic degradation of Ceteth-3 are not extensively documented in the available academic literature. However, these abiotic processes are generally considered in the environmental fate assessment of organic compounds.

Sorption and Mobility in Aquatic and Terrestrial Systems

Sorption, encompassing both adsorption and absorption, significantly influences the mobility and distribution of contaminants in environmental systems. epa.gov The interaction of a chemical with the surface of soil or aquifer materials is controlled by the chemical and physical characteristics of the contaminant, the composition of the solid surface, and the fluid media. epa.gov

Key factors affecting sorption and, consequently, mobility include:

Contaminant Characteristics: The chemical form (ionic, uncharged polar, uncharged nonpolar) profoundly affects sorption. epa.gov Hydrophobicity, often quantified by the octanol-water partition coefficient (Kow), is a crucial indicator; more hydrophobic contaminants tend to partition into organic phases. epa.gov this compound has a computed XLogP3 value of 7.0 uni.lu, suggesting a high degree of hydrophobicity.

Solid Characteristics: Soil organic carbon content is a primary determinant of sorption for organic compounds. carnegiescience.eduecetoc.org Clay minerals and amorphous oxides can also play a role, particularly for polar chemicals or those in soils with low organic carbon content. carnegiescience.edubioline.org.br

Environmental Conditions: Increasing water content generally decreases adsorption and increases mobility, while increasing temperature tends to decrease adsorption and increase mobility. carnegiescience.edu Soil pH can also influence the sorption of certain compounds. agriculturejournals.czmdpi.com

The mobility of chemicals directly impacts their bioavailability to organisms and their partitioning between environmental compartments. carnegiescience.edu For nonpolar organic chemicals, the organic carbon-water (B12546825) partition coefficient (Koc) is often used to express sorption and predict migration. ecetoc.org Given this compound's hydrophobic nature (XLogP3 = 7.0), it would likely exhibit a tendency to sorb to organic matter in soils and sediments, which would generally reduce its mobility in aquatic and terrestrial systems. However, specific experimental data on the sorption and mobility of this compound are not available.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is defined as the process by which organisms accumulate chemicals from both the abiotic environment (e.g., water, soil, air) and dietary sources (trophic transfer), leading to higher concentrations in their tissues than in the surrounding environment. up.pttaylorandfrancis.comwur.nl For a chemical to pose a threat of toxicity through bioaccumulation, it must first enter the organism and then accumulate to sufficient levels. up.pt

Several factors influence a chemical's bioaccumulation potential:

Lipophilicity: Chemicals that are organic, non-ionized, and poorly water-soluble tend to bioaccumulate. Their potential is positively correlated with lipid solubility (lipophilicity), as they can readily traverse the lipid bilayers of biological membranes. up.pt

Octanol-Water Partition Coefficient (Kow): The log Kow is a key predictor of bioaccumulation. For compounds with log Kow values between 2 and 6, bioaccumulation can often be predicted from this coefficient. epa.gov However, for compounds with log Kow greater than 6, uptake efficiency may begin to decrease, especially if the compound is metabolized. epa.gov this compound's XLogP3 value of 7.0 uni.lu places it in a range where bioaccumulation is possible, but its exact behavior would depend on factors like its metabolism within organisms.

Persistence: Contaminants that are readily eliminated from the environment are less likely to bioaccumulate. up.pttaylorandfrancis.com

Organism-Specific Factors: The lipid content, size, growth rate, gender, diet, and metabolic capacity of an organism also influence the degree of bioaccumulation. epa.gov

While this compound's chemical properties suggest a potential for bioaccumulation due to its lipophilicity, specific studies on its bioaccumulation in environmental organisms or its bioconcentration factor (BCF) or biomagnification factor (BMF) are not found in the reviewed academic literature.

Environmental Exposure Modeling and Risk Assessment Methodologies

Environmental exposure modeling and risk assessment methodologies are critical for evaluating the potential risks posed by chemical compounds to ecosystems and human health. Exposure assessment is one of the four major steps in risk assessment, alongside hazard identification, dose-response assessment, and risk characterization. epa.gov

Exposure Assessment Methodologies: Exposure can be estimated using several approaches:

Direct Measurement: Involves point-of-contact or personal monitoring. epa.gov

Indirect Estimation: Utilizes scenario evaluation, often involving fate and transport models to estimate concentrations in various environmental compartments (e.g., air, aquatic biota, consumer products, food, soil, water, sediment). epa.govnih.gov

Exposure Reconstruction: Involves biomonitoring and reverse dosimetry. epa.gov

Environmental Fate Models: These models are used to predict the distribution and concentrations of chemicals in different environmental media. They incorporate data on chemical properties, release patterns, and environmental characteristics. Deterministic, regression, and stochastic models are employed to estimate exposure. nih.govservice.gov.uk The integration of fate and transport models helps in understanding how chemicals move through and are transformed within the environment. nih.gov

Risk Assessment Methodologies: Risk assessment methodologies provide frameworks for identifying, evaluating, and prioritizing risks. These can range from qualitative approaches (e.g., categorizing risks as "high" or "low") to semi-quantitative methods (mixing qualitative judgment with numerical scoring) and quantitative assessments (relying on complex models and data). drata.com The choice of methodology depends on the assessment's goals, available data, and regulatory requirements. drata.com

This compound, like other chemical ingredients, is subject to hazard assessment methodologies habitablefuture.org. However, specific environmental exposure modeling or detailed risk assessment results for this compound based on comprehensive environmental fate studies are not detailed in the academic sources consulted. The general methodologies described are applicable for assessing the potential environmental risks of compounds with similar characteristics to this compound.

Advanced Industrial and Materials Science Applications of Ceteth 3

Applications in Enhanced Oil Recovery and Petroleum Industry Processes

In the petroleum industry, particularly in Enhanced Oil Recovery (EOR) operations, surfactants play a critical role in maximizing the extraction of recoverable oil resources sasol.compiche.org.pk. Chemical EOR techniques involve injecting specialized chemicals, including surfactants, into oil reservoirs to reduce the interfacial tension between the oil and the aqueous phase sasol.compiche.org.pk. This reduction in interfacial tension improves the mobility of residual oil within the reservoir, leading to higher recovery factors and faster oil production sasol.com. While general surfactants are widely employed for these purposes, specific detailed research findings on the direct application of Ceteth-3 in EOR processes are not extensively documented in the provided literature. However, as a nonionic surfactant, this compound possesses the fundamental properties that are beneficial for altering fluid-fluid interfaces and potentially enhancing oil displacement.

Role in Emulsion Polymerization and Suspension Polymerization

Surfactants are integral to various polymerization processes, including emulsion polymerization and suspension polymerization, where they function as emulsifiers, dispersants, and stabilizers celotech.comgoogleapis.com. In emulsion polymerization, surfactants help to form and stabilize emulsions of monomers, preventing coagulation and ensuring the formation of uniform polymer particles celotech.comgoogleapis.com. Similarly, in suspension polymerization, these agents act as protective colloids, stabilizing suspended monomer droplets and inhibiting particle agglomeration, which is crucial for producing uniform polymer beads celotech.com. While the search results highlight the general importance of surfactants and protective colloids in these processes, specific research detailing the direct use of this compound in emulsion or suspension polymerization systems is not explicitly provided. Other Ceteareth compounds, such as Ceteareth-20, have been noted for their use as emulsifiers in polymer emulsion polymerization reactions atamanchemicals.com. Given this compound's classification as a nonionic emulsifier, its properties align with the general requirements for such applications.

Utilization in Advanced Cleaning Formulations and Detergency Mechanisms

This compound is a key component in advanced cleaning formulations due to its efficacy as a surfactant and emulsifying agent cosmeticsinfo.orgatamanchemicals.comataman-chemicals.comspecialchem.com. Its mechanism of action in detergency involves reducing the surface tension between liquids or between a liquid and a solid, which facilitates the formation of intimate mixtures between immiscible substances like oil and water cosmeticsinfo.orgatamanchemicals.com. This property allows this compound to aid in the removal of dirt and oil by enabling water to mix with these substances so they can be rinsed away cosmeticsinfo.org. Furthermore, this compound can act as a wetting agent, improving the contact between the cleaning solution and the soiled surface, thereby enhancing the removal of impurities atamanchemicals.com. It is utilized in various household and industrial cleaning products, including dishwashing liquids, surface cleaners, and degreasers, where its ability to emulsify oils and dirt is highly beneficial atamankimya.com. The process of detergency often involves the formation of micelles, spherical structures formed by surfactant molecules that encapsulate dirt and oil particles, facilitating their removal from surfaces slideshare.netresearchgate.net.

Applications in Material Synthesis and Nanotechnology as a Template or Stabilizer

Functional Roles in Textile and Leather Processing

This compound's surfactant properties render it useful in various industrial processes, including the manufacture of textiles and leather ontosight.ai. In the textile industry, related Ceteareth compounds with varying degrees of ethoxylation, such as Ceteareth-25 and Ceteareth-50, are employed as emulsifiers, leveling agents, retarding agents, and wetting agents in processes like printing and dyeing atamanchemicals.commade-in-china.comatamanchemicals.comzhishangchemical.com. These compounds help to ensure even color distribution, enhance color fastness, and improve the detergency of cleaning solutions used for textiles made-in-china.comatamanchemicals.com. They can also reduce electrostatic effects on fabrics and are used as components in spinning oils for synthetic fibers atamanchemicals.com. In leather processing, which involves numerous chemical treatments from raw hide to finished leather, surfactants are generally used for cleaning and preparing hides for subsequent steps like tanning and dyeing liteleather.commastrotto.comcamachem.com. The emulsifying capabilities of surfactants like this compound can be beneficial in these stages for dispersing and removing impurities and facilitating the penetration of processing chemicals.

Current Research Challenges and Future Directions for Ceteth 3 Studies

Methodological Advancements for Characterizing Complex Multi-component Systems

Characterizing systems containing Ceteth-3 and other components is a significant challenge due to the inherent complexity of these mixtures. Such formulations are ubiquitous in cosmetics and industrial products, where this compound functions as an emulsifier, solubilizer, and wetting agent. cosmeticsinfo.orgspecialchem.com The performance of these systems depends on the intricate interplay between all ingredients.

Advancements in analytical techniques are crucial for elucidating the structure-property relationships in these multi-component systems. Methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for the separation and identification of individual components in surfactant mixtures. Spectrophotometric and titrimetric methods are also employed for the quantification of non-ionic surfactants. researchgate.netscirp.org However, these methods often require complex sample preparation and may not fully capture the dynamic interactions occurring within the formulation. researchgate.netscirp.org

Future research is directed towards developing and refining analytical methodologies that allow for real-time, in-situ analysis of these systems. labdepotinc.com Techniques that can probe the interfacial properties and molecular organization of this compound within an emulsion or at a surface are of particular interest. This includes advanced microscopy and scattering techniques that can provide insights into the size and structure of micelles and other aggregates. washington.edu

Table 1: Analytical Methods for Surfactant Characterization

| Method | Principle | Application for this compound Systems |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | Separation and quantification of this compound from other components in a formulation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Analysis of ethoxylate distribution and identification of impurities or degradation products. |

| Spectrophotometry | Measurement of light absorption to determine the concentration of a substance. | Quantification of non-ionic surfactants through the formation of colored complexes. researchgate.net |

Unraveling Molecular-Level Mechanisms of Synergistic Interactions

Synergism, where the combined effect of two or more surfactants is greater than the sum of their individual effects, is a key phenomenon in formulation science. acs.org Mixing this compound with other surfactants (anionic, cationic, or other non-ionic types) can lead to enhanced performance, such as a reduction in the critical micelle concentration (CMC), improved emulsification, or better foaming stability. researchgate.netnih.gov

The molecular-level mechanisms driving these synergistic interactions are a major focus of current research. acs.org It is understood that interactions between the head groups and hydrophobic tails of the different surfactant molecules are responsible for this behavior. researchgate.netresearchgate.net For instance, in mixtures of non-ionic and ionic surfactants, a reduction in electrostatic repulsion between the ionic headgroups can allow for more compact packing at interfaces and in micelles, leading to greater surface activity. researchgate.net

Unraveling these mechanisms requires a combination of experimental techniques and molecular modeling. Understanding these interactions at a fundamental level is critical for the rational design of mixed surfactant systems that leverage synergism for optimal performance. frontiersin.orgrsc.org

Key driving forces for synergistic interactions include:

Electrostatic interactions: Attraction between oppositely charged headgroups or reduction of repulsion between similarly charged headgroups. researchgate.net

Van der Waals forces: Interactions between the hydrophobic chains. researchgate.net

Hydrogen bonding: Interactions between polar headgroups, particularly relevant for non-ionic surfactants like this compound. frontiersin.org

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The traditional synthesis of this compound involves the ethoxylation of cetyl alcohol, which is typically derived from plant oils like coconut or palm oil. cesio.eu The ethylene (B1197577) oxide used in this process is conventionally sourced from petrochemical feedstocks. coatingsworld.com There is a significant research effort to align the production of ethoxylated surfactants with the principles of green chemistry. surfactgreen.comnih.gov

The 12 Principles of Green Chemistry provide a framework for developing more sustainable chemical processes. labdepotinc.com For the synthesis of this compound, key areas of focus include:

Use of Renewable Feedstocks: While the fatty alcohol portion of this compound is often bio-based, a major advancement is the development of bio-based ethylene oxide derived from bio-ethanol. coatingsworld.com This allows for the production of 100% renewable ethoxylated surfactants.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. labdepotinc.comsurfactgreen.com

Less Hazardous Chemical Syntheses: Developing routes that use and generate substances with little or no toxicity. This includes exploring alternative catalysts to conventional ones. nih.gov

Design for Degradation: Ensuring that the final product breaks down into innocuous products at the end of its function and does not persist in the environment. labdepotinc.com

Companies are increasingly investing in fermentation and biocatalysis to produce surfactant components, which can lead to lower greenhouse gas emissions compared to traditional petrochemical routes. rsc.orgturi.org The goal is to create surfactants that are not only effective but also have a minimal environmental footprint throughout their lifecycle. surfactgreen.comblazingprojects.com

Predictive Modeling for Rational Design of Novel Surfactant Systems

The ability to predict the properties and performance of a surfactant based on its molecular structure would revolutionize the formulation process. Predictive modeling, using tools like Quantitative Structure-Property Relationship (QSPR) models, is an active area of research for surfactants. arxiv.orgresearchgate.net These models aim to establish a mathematical relationship between the chemical structure and a specific property, such as the critical micelle concentration (CMC) or the hydrophilic-lipophilic balance (HLB).

For a non-ionic surfactant like this compound, key parameters for modeling include the length of the alkyl chain (cetyl group) and the number of ethylene oxide units (three, in this case). nih.gov Recent advancements in machine learning and artificial intelligence, such as the use of Graph Neural Networks (GNNs), are showing great promise for accurately predicting surfactant properties. arxiv.org These models can be trained on large datasets of known surfactants to learn complex structure-property relationships.

The ultimate goal is the rational design of novel surfactant systems. By using predictive models, researchers can screen virtual libraries of potential surfactant structures and mixtures to identify candidates with desired properties before undertaking costly and time-consuming laboratory synthesis and testing. researchgate.net This approach accelerates the development of new, high-performance formulations tailored for specific applications.

Interdisciplinary Research Opportunities in Chemical Engineering and Applied Materials Science

The study and application of this compound and similar surfactants are inherently interdisciplinary, lying at the intersection of chemical engineering and applied materials science. ou.edustevens.edu This synergy drives innovation across a wide range of fields.

Chemical Engineering focuses on the process aspects, including:

The design of reactors and processes for sustainable surfactant synthesis. stevens.edu

The study of transport phenomena and fluid dynamics in emulsions and foams.

The optimization of formulation processes for large-scale industrial production.

Applied Materials Science explores the material properties and applications, such as:

The design of advanced materials like biocompatible coatings, nanostructured materials, and drug delivery systems. washington.edu

The study of interfacial phenomena, surface chemistry, and the self-assembly of surfactants into complex structures. washington.edu

The characterization of the mechanical and physical properties of formulations containing surfactants. routledge.com

Collaborative research between these fields is essential for tackling complex challenges. For example, the development of smart drug delivery systems relies on chemical engineering principles to produce the carriers and materials science expertise to design materials that respond to specific biological cues. washington.eduou.edu Similarly, creating advanced coatings or lubricants involves understanding both the chemical synthesis of the surfactant and its performance as a material at an interface. mdpi.com These interdisciplinary efforts are crucial for translating fundamental knowledge about surfactants like this compound into innovative technologies. ou.eduscirp.org

Q & A

Basic: What are the standard analytical techniques for characterizing Ceteth-3 purity and structural integrity in academic research?

Answer:

To ensure accurate characterization of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation by analyzing proton and carbon environments.

- High-Performance Liquid Chromatography (HPLC) : To assess purity by quantifying impurities or degradation products.

- Mass Spectrometry (MS) : For molecular weight validation and identification of side products.

- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., ethoxylate chains).

Experimental protocols must detail instrument calibration, solvent selection, and reference standards to ensure reproducibility .

Basic: What synthesis protocols are recommended for this compound to ensure reproducibility in laboratory settings?

Answer:

Reproducible synthesis requires:

- Controlled Ethoxylation : Use anhydrous conditions and inert gas purging to prevent side reactions.

- Catalyst Optimization : Monitor reaction kinetics with catalysts like potassium hydroxide or methoxide.

- Post-Synthesis Purification : Employ solvent extraction or fractional distillation to remove unreacted cetyl alcohol.

Documentation of temperature, pressure, and molar ratios is critical for replication. For novel protocols, validate outcomes via comparative analysis with established methods .

Advanced: How can researchers design experiments to investigate the temperature-dependent phase behavior of this compound in aqueous solutions?

Answer:

A robust experimental design should include:

- Variable Control : Systematically vary temperature (e.g., 10–60°C) while maintaining ionic strength and pH.

- Analytical Techniques : Use dynamic light scattering (DLS) for micelle size analysis and differential scanning calorimetry (DSC) for phase transition profiling.

- Statistical Replication : Triplicate trials to account for instrumental variability.

- Data Interpretation : Apply the Gibbs free energy equation to correlate micelle stability with temperature. Address outliers by revisiting solvent purity or equilibration time .

Advanced: What methodological approaches resolve contradictions in reported solubility parameters of this compound across solvent systems?

Answer:

Contradictory solubility data often arise from solvent polarity or measurement techniques. To reconcile discrepancies:

- Systematic Solvent Screening : Test this compound in a polarity gradient (e.g., hexane to water) using cloud-point titration.

- Cross-Validation : Compare results from UV-Vis spectroscopy, gravimetry, and turbidimetry.

- Meta-Analysis : Review literature to identify methodological biases (e.g., temperature fluctuations during measurements).

Statistical tools like ANOVA can isolate variables contributing to variability .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s molecular structure during degradation studies?

Answer:

Degradation studies require:

- Time-Resolved NMR : Track structural changes (e.g., ethoxylate chain cleavage) under stress conditions.

- Gas Chromatography-MS (GC-MS) : Identify volatile degradation byproducts.

- FT-IR Spectroscopy : Monitor oxidation via carbonyl group formation.

Calibrate instruments with stable reference samples and document environmental factors (e.g., humidity, light exposure) .

Advanced: How can researchers optimize experimental conditions to study this compound’s micelle formation kinetics?

Answer:

Kinetic studies demand:

- Stopped-Flow Techniques : Capture rapid aggregation events (<1 second) with fluorescence probes.

- Surfactant Concentration Gradients : Vary this compound concentrations to determine critical micelle concentration (CMC) via surface tension measurements.

- Temperature Modulation : Use Arrhenius plots to model activation energy for micellization.

Validate models with molecular dynamics simulations or small-angle X-ray scattering (SAXS) .

Advanced: What statistical approaches are appropriate for analyzing contradictory data on this compound’s solvent interactions?

Answer:

Address data conflicts through:

- Multivariate Regression : Identify solvent properties (e.g., Hansen solubility parameters) influencing this compound solubility.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to isolate dominant variables.

- Bayesian Inference : Quantify uncertainty in conflicting measurements and update prior models with new evidence.

Transparent reporting of confidence intervals and effect sizes is essential .

Basic: How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Answer:

Comprehensive documentation includes:

- Material Specifications : Purity grades, suppliers, and batch numbers for this compound and solvents.

- Instrument Parameters : Calibration records, resolution settings, and software versions.

- Data Archiving : Raw datasets (e.g., chromatograms, spectra) uploaded to repositories like Zenodo.